molecular formula C32H52Cl2FeP2Pd B1512871 Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+) CAS No. 854019-82-2

Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)

Cat. No. B1512871
CAS RN: 854019-82-2
M. Wt: 731.9 g/mol
InChI Key: XAYLYDUFNJVBCE-RPDSBUJNSA-L
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Description

sold in collaboration with Solvias AG

Scientific Research Applications

Asymmetric Synthesis

Research has demonstrated the utility of organopalladium complexes in promoting asymmetric synthesis. For example, a study by Song et al. (1999) highlighted the use of an organopalladium complex to promote the asymmetric Diels−Alder reaction, resulting in enantiomerically pure P−N bidentate ligands. This showcases the potential of such complexes in stereochemical and electronic directing effects, establishing a foundation for the development of chiral pharmaceuticals and materials (Song et al., 1999).

Thermochemistry

On the thermochemical front, derivatives of cyclopenta-1,3-diene have been studied for their relevance in combustion modeling. Catoire et al. (2003) provided gas-phase thermochemical properties for several cyclopentadiene derivatives, highlighting their importance in understanding combustion processes and the development of combustion models (Catoire et al., 2003).

Polymerization

In polymer science, the polymerization of cyclic dienes derived from natural sources has been explored. Kobayashi et al. (2009) investigated the radical, anionic, and cationic polymerizations of a cyclic diene synthesized from myrcene, demonstrating the versatility of these methods in producing polymers with narrow molecular weight distributions and controlled regiochemistry (Kobayashi et al., 2009).

properties

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47P2.C5H5.2ClH.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t21-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYLYDUFNJVBCE-RPDSBUJNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52Cl2FeP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746438
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)

CAS RN

854019-82-2
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Reactant of Route 2
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Reactant of Route 3
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Reactant of Route 4
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Reactant of Route 5
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Reactant of Route 6
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)

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